

# Application Note: Quantification of Flomoxef Using High-Performance Liquid Chromatography

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## Compound of Interest

Compound Name: *Flumarin*

Cat. No.: *B10828578*

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## Introduction

Flomoxef is a second-generation oxacephem antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.<sup>[1][2]</sup> It functions by inhibiting bacterial cell wall synthesis, leading to cell lysis.<sup>[2]</sup> Accurate quantification of Flomoxef in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of Flomoxef.

## Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify Flomoxef. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a phosphate buffer and an organic modifier. Detection is performed at a wavelength where Flomoxef exhibits maximum absorbance, ensuring high sensitivity.

## Experimental Protocols

### Reagents and Materials

- Flomoxef Sodium reference standard ( $\geq 97\%$  purity)
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Sodium Dihydrogen Phosphate (analytical grade)
- Phosphoric Acid (analytical grade)
- Water (HPLC grade or Milli-Q)
- 0.45  $\mu$ m syringe filters

## Equipment

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size)
- Analytical balance
- pH meter
- Sonicator
- Vortex mixer
- Micropipettes
- Volumetric flasks and other standard laboratory glassware

## Preparation of Solutions

Mobile Phase Preparation (10 mM Phosphate Buffer pH 3.1: Acetonitrile, 70:30 v/v):

- Dissolve 1.20 g of Sodium Dihydrogen Phosphate in 1000 mL of HPLC grade water to prepare a 10 mM solution.
- Adjust the pH of the buffer to 3.1 using phosphoric acid.
- Mix 700 mL of the phosphate buffer with 300 mL of acetonitrile.

- Degas the mobile phase by sonicating for 15-20 minutes before use.[3]

Standard Stock Solution (100 µg/mL):

- Accurately weigh 10 mg of Flomoxef Sodium reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.
- This stock solution should be stored at 2-8°C when not in use.

Working Standard Solutions:

- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 2 µg/mL to 10 µg/mL (e.g., 2, 4, 6, 8, and 10 µg/mL).[4]

## Sample Preparation (from Serum/Plasma)

- To 500 µL of serum or plasma sample in a microcentrifuge tube, add 1 mL of acetonitrile to precipitate proteins.[5]
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

## HPLC Chromatographic Conditions

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 $\mu$ m
Mobile Phase	10 mM Phosphate Buffer (pH 3.1) : Acetonitrile (70:30, v/v)[4]
Flow Rate	1.0 mL/min[4]
Injection Volume	20 $\mu$ L
Column Temperature	Ambient
Detection	UV at 293 nm[4]
Run Time	10 minutes

## Method Validation

The developed method should be validated according to ICH guidelines, evaluating parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). [3][6]

## Data Presentation System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is adequate for the analysis.

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (T)	$T \leq 2$	1.1
Theoretical Plates (N)	$N > 2000$	> 12,000
Resolution (Rs)	$Rs > 2$	> 2

Typical results are based on the analysis of fluoroquinolone antibacterials under similar conditions.[4]

## Linearity

The linearity of the method is determined by analyzing a series of standard solutions.

Concentration Range ( $\mu\text{g/mL}$ )	Correlation Coefficient ( $r^2$ )
2 - 10	$\geq 0.999$

Based on linearity data for similar antibiotic compounds.[\[4\]](#)

## Precision

Precision is assessed by replicate injections of a standard solution.

Parameter	% RSD (Relative Standard Deviation)
Intra-day (n=6)	< 2.0%
Inter-day (n=6)	< 2.0%

## Accuracy (Recovery)

Accuracy is determined by spiking a known amount of Flomoxef into a blank matrix.

Spiked Concentration ( $\mu\text{g/mL}$ )	Mean Recovery (%)
Low	98 - 102
Medium	98 - 102
High	98 - 102

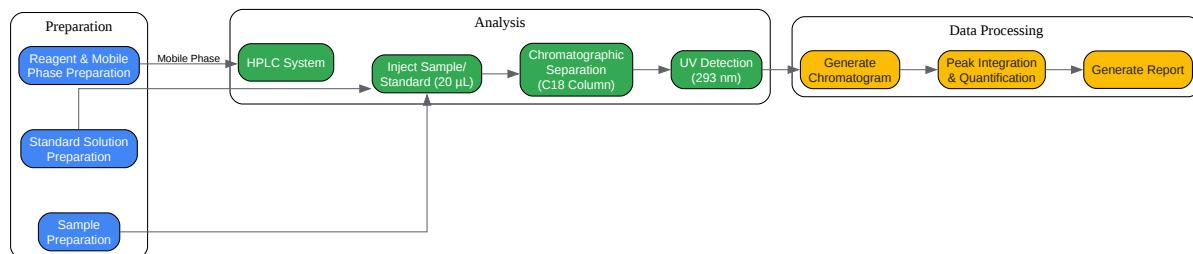
## Limits of Detection and Quantitation

LOD and LOQ are estimated based on the signal-to-noise ratio.

Parameter	Value ( $\mu\text{g}/\text{mL}$ )
LOD	~ 0.1
LOQ	~ 0.3

Estimated values are based on similar HPLC methods for antibiotics.[\[4\]](#)

## Visualization



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Caption: Experimental workflow for Flomoxef quantification by HPLC.

## Conclusion

The described HPLC method provides a reliable, sensitive, and accurate means for the quantification of Flomoxef. The protocol is straightforward and utilizes common laboratory reagents and equipment, making it suitable for routine analysis in research and quality control settings. The validation data demonstrates that the method meets the requirements for precision, accuracy, and linearity.

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